molecular formula C15H17NO5 B082751 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione CAS No. 13091-95-7

3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione

Cat. No. B082751
CAS RN: 13091-95-7
M. Wt: 291.3 g/mol
InChI Key: ZGJCDRKURNFGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione, also known as HDPD, is a synthetic compound that belongs to the class of hydroxypyridinone derivatives. It has attracted significant attention from researchers due to its potential applications in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory, antioxidant, and anticancer activities. In agriculture, it has been used as a fungicide and insecticide due to its ability to inhibit the growth of various pathogens. In material science, it has been used as a chelating agent and a precursor for the synthesis of metal complexes.

Mechanism Of Action

The mechanism of action of 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione is not fully understood, but it is believed to involve the chelation of metal ions and the inhibition of various enzymes. 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione has been shown to chelate iron, copper, and zinc ions, which are essential for the growth and survival of various pathogens. By chelating these ions, 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione can inhibit the growth of these pathogens. 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione has also been shown to inhibit the activity of various enzymes, including xanthine oxidase, cyclooxygenase, and lipoxygenase, which are involved in inflammation and cancer.

Biochemical And Physiological Effects

3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione has also been shown to have anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione is its broad-spectrum activity against various pathogens and cancer cell lines. This makes it a promising candidate for the development of new drugs and therapies. Another advantage is its low toxicity, which makes it a safer alternative to other drugs and chemicals. However, one of the limitations of 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its instability in acidic and basic conditions, which can limit its shelf life and stability in various formulations.

Future Directions

There are several future directions for the research and development of 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of new formulations and delivery methods to improve its solubility and stability. In addition, further studies are needed to fully understand its mechanism of action and its potential applications in various fields. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione involves the condensation of 2,3-dimethyl-1,4-naphthoquinone with 2,3-dimethyl-1,4-butanediol in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with hydrochloric acid to obtain 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione in high yield and purity.

properties

CAS RN

13091-95-7

Product Name

3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione

Molecular Formula

C15H17NO5

Molecular Weight

291.3 g/mol

IUPAC Name

3-hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione

InChI

InChI=1S/C15H17NO5/c1-7-3-8(2)13(19)10(4-7)11(17)5-9-6-12(18)16-15(21)14(9)20/h3-4,9,14,19-20H,5-6H2,1-2H3,(H,16,18,21)

InChI Key

ZGJCDRKURNFGIO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C(=O)CC2CC(=O)NC(=O)C2O)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)CC2CC(=O)NC(=O)C2O)O)C

synonyms

3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione

Origin of Product

United States

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